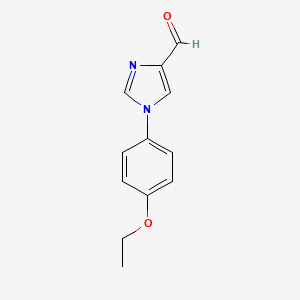

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12-5-3-11(4-6-12)14-7-10(8-15)13-9-14/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFCMGZRDDKXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(N=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480199 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52046-24-9 | |

| Record name | 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde typically involves the condensation of 4-ethoxybenzaldehyde with imidazole under acidic or basic conditions. One common method involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 1-(4-Ethoxyphenyl)-1H-imidazole-4-carboxylic acid.

Reduction: 1-(4-Ethoxyphenyl)-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that imidazole derivatives, including 1-(4-ethoxyphenyl)-1H-imidazole-4-carbaldehyde, exhibit antimicrobial properties. For instance, imidazole derivatives have been studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi. A study on similar compounds highlighted their effectiveness against Mycobacterium tuberculosis, suggesting a pathway for developing new treatments for tuberculosis .

- CYP121 Inhibition : The compound has been recognized as a potential inhibitor of CYP121, an enzyme crucial for the survival of Mycobacterium tuberculosis. This inhibition can lead to the development of novel therapeutic agents against tuberculosis .

Organic Synthesis

This compound serves as a vital intermediate in organic synthesis processes.

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various reactions, such as condensation and cross-coupling reactions. For example, it has been employed in the synthesis of substituted imidazoles through reactions with aldehydes and ketones under microwave irradiation, achieving high yields .

- Functionalization : The compound's imidazole backbone allows for functionalization via palladium-catalyzed cross-coupling reactions with boronic acids. This method enhances the versatility of the compound in creating diverse chemical entities .

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties. For instance, imidazole-containing polymers have been studied for their thermal stability and electrical conductivity, making them suitable for electronic applications.

- Nanomaterials : Its derivatives have been explored in the synthesis of nanomaterials with specific optical and electronic properties. Research has shown that imidazole derivatives can act as ligands in the formation of metal nanoparticles, which are crucial in catalysis and sensing applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Synthesis Pathways

In a systematic study focusing on the synthesis of substituted imidazoles, researchers utilized this compound as a key intermediate. The study highlighted several methodologies, including microwave-assisted synthesis, which resulted in yields exceeding 90% for various target compounds .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The imidazole ring can coordinate with metal ions, which may play a role in its antimicrobial activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde with structurally related imidazole derivatives, emphasizing substituent effects:

Key Observations:

- Substituent Electronic Effects: The 4-ethoxyphenyl group in the target compound donates electrons via resonance, activating the imidazole ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like -CF₃ (in 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde), which deactivate the ring .

Functional Group Reactivity :

- Aldehydes (target compound) are prone to nucleophilic addition, whereas carboxylic acids (e.g., 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid) participate in acid-base reactions or amide bond formation .

- Esters (e.g., Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate) offer hydrolytic stability compared to aldehydes, making them suitable for prolonged storage .

Biological Activity

1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring with a formyl group (-CHO) at the 4-position and an ethoxyphenyl substituent at the 1-position. Its molecular formula is C12H13N2O2, with a molecular weight of approximately 219.25 g/mol. It is typically a light tan solid, soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but exhibits air sensitivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reaction of 4-bromo-1H-imidazole with ethoxybenzaldehyde under controlled conditions. This method allows for the formation of the desired compound while maintaining structural integrity.

Anticancer Properties

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant biological activities, particularly as potential anticancer agents. Notably, this compound has been identified as a C17,20-lyase inhibitor , which is relevant for treating androgen-dependent prostate cancer. The inhibition of this enzyme can disrupt steroidogenesis, thereby influencing cancer cell proliferation.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| C17,20-Lyase Inhibition | Disruption of steroidogenesis in cancer cells | |

| Antimalarial Activity | Potential activity against malaria parasites | |

| Chemosensor Functionality | Colorimetric detection applications |

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact with enzymes involved in steroidogenesis, specifically targeting C17,20-lyase activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of imidazole derivatives in inhibiting cancer cell growth. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Breast Cancer : Compounds based on imidazole structures have been reported to induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at tested concentrations .

- Prostate Cancer : The specific inhibition of C17,20-lyase has been highlighted as a critical mechanism for the anticancer effects observed in prostate cancer models .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Ethoxyphenyl)-1H-imidazole-4-carbaldehyde to minimize byproduct formation?

Methodological Answer:

Key optimization strategies include:

- Catalyst Selection : Substituting palladium on carbon (Pd/C) with Raney nickel avoids hydrodechlorination side reactions, as demonstrated in imidazole synthesis (e.g., 92% yield improvement for 2-(4-chlorophenyl)-4-formyl-1H-imidazole) .

- Solvent and Temperature Control : Ethanol at 45°C with NaOH enhances Schiff base formation and cyclization, reducing hydrolysis byproducts .

- Real-Time Monitoring : Use TLC (methanol/dichloromethane 1:9) and LC-MS to track intermediate consumption and adjust reaction times .

Basic: What are the recommended techniques for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids .

- Validation Tools : Employ Mercury CSD 2.0 for packing pattern analysis and Mogul/PLATON for geometric validation to confirm bond lengths and angles .

- Spectroscopic Cross-Validation : Combine NMR (for substituent identification) with IR (to confirm formyl C=O stretching at ~1700 cm⁻¹).

Advanced: How should researchers address contradictions in synthetic yield data across different protocols?

Methodological Answer:

- Byproduct Profiling : Use LC-MS to identify side products (e.g., hydrodechlorinated derivatives) and adjust catalysts/solvents accordingly .

- Reaction Kinetic Analysis : Compare time-dependent yields under varying conditions (e.g., Na₂CO₃ vs. NaOH in ethanol) to isolate rate-limiting steps .

- Reproducibility Checks : Validate results using independent methods (e.g., flash chromatography vs. recrystallization) as in trityl-protected imidazole purification .

Advanced: What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Methodological Answer:

- Twinned Crystals : Use SHELXL’s twin refinement module with HKLF5 data format to model overlapping lattices .

- Disorder Modeling : Apply PART/SUMP restraints in SHELXL for flexible ethoxyphenyl groups .

- Void Analysis : Mercury’s void visualization tool identifies solvent-accessible regions, aiding in solvent masking during refinement .

Advanced: How can computational modeling predict intermolecular interactions in crystals of this compound?

Methodological Answer:

- Packing Similarity Analysis : Use Mercury’s Materials Module to compare π-π stacking or hydrogen-bonding motifs with Cambridge Structural Database (CSD) entries .

- Energy Frameworks : Generate interaction energy maps (e.g., Coulombic, dispersion) to prioritize dominant packing forces .

- Docking Studies : For biological applications, model formyl group interactions with target proteins using AutoDock Vina.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves and fume hoods, as recommended for structurally similar imidazole derivatives .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

- Waste Disposal : Segregate halogenated byproducts (e.g., from ethoxy group cleavage) for incineration .

Advanced: What alternative synthetic routes exist for introducing the 4-ethoxyphenyl moiety?

Methodological Answer:

- Ullmann Coupling : Use CuI/1,10-phenanthroline to couple 4-ethoxyiodobenzene with imidazole precursors .

- Microwave-Assisted Synthesis : Reduce reaction times for Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) .

- Protection/Deprotection : Temporarily mask the formyl group with trityl chloride to prevent side reactions during aryl introduction .

Advanced: How does the formyl group’s reactivity influence downstream functionalization?

Methodological Answer:

- Nucleophilic Addition : React with hydrazines to form hydrazones for bioactivity screening (e.g., antimicrobial assays) .

- Reduction Strategies : Use NaBH₄ to convert the formyl group to hydroxymethyl for prodrug derivatization .

- Cross-Coupling : Employ Pd-catalyzed reactions to substitute the formyl group with boronic acids .

Advanced: How can researchers design derivatives of this compound for biological activity studies?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or fluoro substituents to modulate lipophilicity (logP) .

- Scaffold Hybridization : Fuse with benzimidazole cores (e.g., via Mannich reactions) to enhance DNA intercalation potential .

- QSAR Modeling : Train models using descriptors like polar surface area and H-bond acceptors to prioritize synthesis targets.

Basic: What analytical methods validate purity and stability under storage conditions?

Methodological Answer:

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolyzed aldehyde) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via TLC (Rf shifts indicate decomposition) .

- Elemental Analysis : Confirm <0.5% deviation from theoretical C/H/N values to ensure stoichiometric integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.